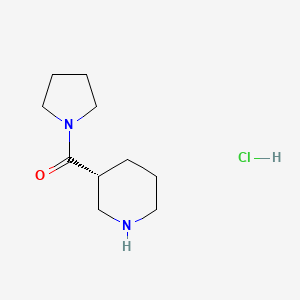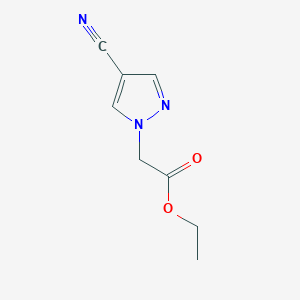
R Piperidin-3-yl-pyrrolidin-1-yl-methanone, hydrochloride
Übersicht
Beschreibung
“R-Piperidin-3-yl-pyrrolidin-1-yl-methanone hydrochloride” is a chemical compound with the CAS Number: 1469389-13-6 . It has a molecular weight of 218.73 and its IUPAC name is ®-piperidin-3-yl (pyrrolidin-1-yl)methanone hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18N2O.ClH/c13-10(12-6-1-2-7-12)9-4-3-5-11-8-9;/h9,11H,1-8H2;1H/t9-;/m1./s1 . This indicates that the compound has a piperidin-3-yl group and a pyrrolidin-1-yl group attached to a methanone group, and it is a hydrochloride salt .Physical and Chemical Properties Analysis
The compound is stored at a temperature of 28 C .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies R-Piperidin-3-yl-pyrrolidin-1-yl-methanone hydrochloride and its derivatives have been a subject of interest in synthetic chemistry. Zheng Rui (2010) described the synthesis of a related compound using Piperidine-4-carboxylic acid and ethyl carbonochloridate, highlighting its potential in fine chemical intermediates (Zheng Rui, 2010). Similarly, Qun‐Zheng Zhang et al. (2020) reported an efficient method for synthesizing a compound with both piperidine and pyridine rings, emphasizing its relevance in organic synthesis (Qun‐Zheng Zhang et al., 2020).
Molecular Interaction and Pharmacokinetics The interaction of these compounds with biological receptors has been a significant area of research. For example, J. Shim et al. (2002) studied the molecular interaction of a related compound with the CB1 cannabinoid receptor, providing insights into its potential therapeutic applications (J. Shim et al., 2002). Additionally, M. Ammirati et al. (2009) explored a derivative as a potent dipeptidyl peptidase IV inhibitor with potential in treating type 2 diabetes, focusing on its pharmacokinetics and bioavailability (M. Ammirati et al., 2009).
Biological Screening and Antimicrobial Activity Compounds derived from R-Piperidin-3-yl-pyrrolidin-1-yl-methanone hydrochloride have been tested for their antimicrobial properties. H. Singh et al. (2016) synthesized new organotin(IV) complexes of derivatives and evaluated their antimicrobial activities, suggesting potential drug applications (H. Singh et al., 2016). Additionally, L. Mallesha and K. Mohana (2014) synthesized oxime derivatives and assessed their antibacterial and antifungal activities, finding some compounds with significant activity (L. Mallesha and K. Mohana, 2014).
Zukünftige Richtungen
While there isn’t specific information on the future directions of “R-Piperidin-3-yl-pyrrolidin-1-yl-methanone hydrochloride”, compounds with the pyrrolidine ring are of great interest in medicinal chemistry due to their diverse biological activities . This suggests that there could be potential for further exploration and development of this compound in the future.
Eigenschaften
IUPAC Name |
[(3R)-piperidin-3-yl]-pyrrolidin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c13-10(12-6-1-2-7-12)9-4-3-5-11-8-9;/h9,11H,1-8H2;1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJWQKHBSFDSLF-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@@H]2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Methyl-2,3,4,5-tetrahydropyrido[2,3-f][1,2]thiazepine 1,1-dioxide](/img/structure/B1408996.png)
![endo-9-Boc-3-oxa-9-aza-bicyclo-[3.3.1]nonane-7-acetic acid](/img/structure/B1408999.png)
![2-tert-Butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1409002.png)
![2-((3-Benzoyl-6-bromoimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone](/img/structure/B1409006.png)
![6-Chloro-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1409007.png)



![6-(2-Chloro-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1409013.png)

